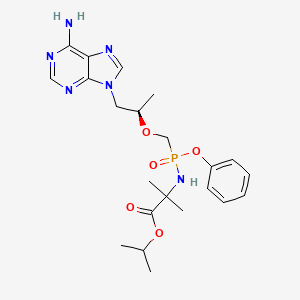

(1R)-Tenofovir amibufenamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H31N6O5P |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |

InChI |

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34?/m1/s1 |

InChI Key |

ORHSFGJQGPUCRR-LXAPUOBYSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture and Chemical Properties of HS-10234 (Tenofovir Amibufenamide): A Comprehensive Technical Guide

Executive Summary

As the landscape of antiviral therapeutics evolves, mitigating the systemic toxicities of long-term nucleos(t)ide reverse transcriptase inhibitor (NRTI) administration remains a primary clinical objective. HS-10234 (Tenofovir amibufenamide) , developed by Jiangsu Hansoh Pharmaceutical, represents a next-generation prodrug of Tenofovir (TFV) designed to address the limitations of Tenofovir disoproxil fumarate (TDF)[1]. By optimizing hepatic targeting and intracellular activation, HS-10234 achieves potent suppression of the Hepatitis B Virus (HBV) at a fraction of the standard TDF dose, significantly reducing the risk of nephrotoxicity and bone mineral density depletion[2].

Molecular Architecture and Chemical Properties

HS-10234 is structurally engineered to maximize plasma stability while ensuring rapid intracellular conversion. Compared to Tenofovir alafenamide (TAF), HS-10234 contains an additional methyl group[3]. This highly specific steric modification enhances the molecule's lipophilicity and resistance to premature plasma hydrolysis, allowing it to be delivered more efficiently to hepatocytes with minimal systemic TFV leakage[3].

Table 1: Physicochemical Properties of HS-10234

| Property | Value |

| Chemical Name | Tenofovir amibufenamide |

| Molecular Formula | C22H31N6O5P |

| Molecular Weight | 490.49 g/mol |

| CAS Registry Number | 1571076-26-0 |

| Drug Class | Nucleotide Reverse Transcriptase Inhibitor (NRTI)[3] |

Mechanism of Action and Intracellular Activation

The therapeutic efficacy of HS-10234 relies on a highly orchestrated intracellular metabolic cascade. As an intact prodrug, it is actively transported into hepatocytes. Once inside the cellular matrix, it undergoes enzymatic hydrolysis mediated primarily by Cathepsin A (CatA) and Carboxylesterase 1 (CES1) to release the parent compound, Tenofovir (TFV)[3].

Subsequent phosphorylation by cellular kinases converts TFV into its pharmacologically active form, Tenofovir diphosphate (TFV-DP) [1]. TFV-DP acts as a competitive inhibitor and chain terminator for the HBV DNA polymerase, effectively halting viral replication.

Fig 1: Intracellular metabolic activation pathway of HS-10234 into TFV-DP.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A critical parameter in evaluating oral NRTIs is their pharmacokinetic response to food intake. In a Phase I randomized crossover trial, the administration of a 25 mg HS-10234 dose alongside a high-fat, high-calorie meal significantly altered its absorption kinetics[3].

While the rate of absorption was delayed (Tmax shifted from 0.33 h to 1.00 h) and the peak concentration (Cmax) decreased by roughly 42%, the overall systemic exposure (AUC) actually increased by approximately 50%[3]. Because the intracellular delivery of the active metabolite remains highly efficient, these modest pharmacokinetic shifts are not considered clinically detrimental, allowing HS-10234 to be administered with or without food[4].

Table 2: Pharmacokinetic Parameters of HS-10234 (Fasted vs. Fed State) [3]

| Parameter | Fasted State | Fed State (High-Fat Meal) | Pharmacokinetic Shift |

| Tmax (h) | 0.33 | 1.00 | Delayed by 0.67 h |

| Cmax (ng/mL) | 256.23 | 154.45 | Decreased by ~42% |

| AUC0-t (ng·h/mL) | 118.34 | 178.62 | Increased by ~50% |

| t1/2 (h) | 0.44 | 1.32 | Prolonged by ~200% |

Experimental Methodologies & Protocols

Robust bioanalytical and in vitro assays are the foundation of PK/PD validation. Below are the self-validating, step-by-step methodologies used to evaluate HS-10234's metabolic profile and antiviral efficacy.

Protocol 1: In Vitro Intracellular TFV-DP Quantification via LC-MS/MS

Objective: To accurately quantify the active metabolite (TFV-DP) in peripheral blood mononuclear cells (PBMCs) or hepatocytes[5]. Scientific Causality: TFV-DP is highly polar and inherently unstable ex vivo. Standard reversed-phase liquid chromatography fails to retain it, and endogenous phosphatases can rapidly degrade it back to TFV. This protocol utilizes cold organic quenching and specific ion-exchange extraction to preserve and isolate the analyte.

-

Cell Lysis & Quenching: Harvest the treated cells and immediately resuspend them in 70% cold methanol (-80°C). Rationale: The extreme cold combined with the organic solvent instantly denatures intracellular esterases and phosphatases, locking the prodrug and its metabolites in their current state.

-

Protein Precipitation: Vortex the lysate aggressively for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Isolate the supernatant.

-

Solid Phase Extraction (SPE): Condition a Weak Anion Exchange (WAX) SPE cartridge with methanol, followed by LC-MS grade water. Load the supernatant. Rationale: The basic amine groups on the WAX resin selectively bind the highly acidic phosphate groups of TFV-DP, allowing neutral and cationic matrix interferences to be washed away.

-

Elution & Reconstitution: Elute the analyte using 5% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

LC-MS/MS Analysis: Inject the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Rationale: HILIC provides superior chromatographic retention for highly polar nucleotides compared to standard C18 columns. Detect using positive Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

Fig 2: LC-MS/MS bioanalytical workflow for intracellular TFV-DP quantification.

Protocol 2: Anti-HBV Efficacy Assessment in HepG2.2.15 Cells

Objective: To determine the half-maximal effective concentration (EC50) of HS-10234 against HBV replication. Scientific Causality: HepG2.2.15 cells are stably transfected with the HBV genome, providing a continuous, self-validating system for viral replication that mimics chronic infection[6].

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1x10^4 cells/well. Incubate for 24 hours at 37°C to allow for complete cellular attachment.

-

Compound Treatment: Treat the cells with serial dilutions of HS-10234 (ranging from 0.1 nM to 1000 nM). Rationale: A wide, logarithmic concentration gradient is necessary to generate a robust sigmoidal dose-response curve for accurate EC50 calculation.

-

Incubation: Incubate for 3 to 9 days, replacing the drug-containing media every 3 days[6]. Rationale: HBV replication is a slow, continuous process; extended incubation ensures that steady-state viral inhibition is reached.

-

DNA Extraction & qPCR: Harvest the culture supernatant. Extract the HBV DNA using a commercial viral DNA isolation kit. Quantify the HBV DNA copies using real-time quantitative PCR (qPCR) targeting the conserved HBV core region.

-

Data Analysis: Plot the percentage of HBV DNA inhibition versus the log concentration of HS-10234 to derive the EC50 (HS-10234 typically yields an EC50 of ~7.3 nM in this model)[6].

Clinical Efficacy & Safety Profile

The structural advantages of HS-10234 translate directly into superior clinical safety metrics. In Phase III randomized clinical trials evaluating patients with chronic hepatitis B, a daily dose of 10-25 mg of HS-10234 demonstrated comparable antiviral potency to 300 mg of TDF[5].

Crucially, the concentrations of active TFV-DP in peripheral blood mononuclear cells were approximately 2- to 11-fold higher, while systemic plasma TFV levels were reduced by 4.5- to 25-fold compared to the TDF cohort[5]. This targeted delivery mechanism significantly mitigates the off-target nephrotoxicity and bone mineral density depletion classically associated with high systemic TFV exposure[2].

References

-

Zhang H, et al. "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection." Aliment Pharmacol Ther. 2021 Jan;53(2):243-252. URL:[Link]

-

Liu J, et al. "Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects." Drug Des Devel Ther. 2023 Oct 9:17:3061-3072. URL:[Link]

-

DC Chemicals. "Tenofovir amibufenamide Datasheet." DC Chemicals. URL:[Link]

-

Hansoh Pharma. "Interpretation of Hansoh Pharma's Anti-Infection Summit Forum." Hansoh Pharmaceutical Group. URL: [Link]

Sources

- 1. Study on Pharmacokinetic Interactions Between HS-10234 and Emtricitabine in Healthy Subjects: An Open-Label, Two-Sequence, Self-Controlled Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interpretation of Hansoh Pharma's Anti-Infection Summit Forum: Mailingda Included in the Guidelines for Diagnosis and Treatment of Abdominal Infection -Press Releases-Hansoh Pharmaceutical Group Co., Ltd. [hspharm.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Pharmacokinetic Profile and Intracellular Dynamics of (1R)-Tenofovir Amibufenamide in Hepatocytes: A Technical Guide

Executive Summary

(1R)-Tenofovir amibufenamide (TMF, HS-10234) represents a next-generation phosphoramidate prodrug of tenofovir (TFV), engineered to optimize hepatic delivery while minimizing systemic exposure. By incorporating a targeted structural modification—an additional methyl group compared to tenofovir alafenamide (TAF)—TMF achieves superior liposolubility and hepatocyte membrane penetration[1]. This whitepaper provides an in-depth analysis of TMF’s intracellular pharmacokinetics, its metabolic activation pathway, and the self-validating experimental methodologies required to quantify its active anabolite, tenofovir diphosphate (TFV-DP), in primary human hepatocytes (PHH).

Structural Rationale and Hepatic Targeting

The fundamental challenge in nucleotide reverse transcriptase inhibitor (NRTI) development is delivering highly polar active metabolites across lipophilic cell membranes. Tenofovir disoproxil fumarate (TDF) achieves this but suffers from premature systemic cleavage, leading to high plasma TFV levels and subsequent renal and bone toxicity[2][3].

TMF overcomes this through its specialized phosphoramidate prodrug structure. The critical addition of a methyl group to the amibufenamide moiety significantly enhances the molecule's lipophilicity[1]. This structural nuance dictates the pharmacokinetic causality: the increased liposolubility drives rapid, passive diffusion across the hepatocyte membrane, effectively sequestering the prodrug within the liver before systemic esterases can degrade it[1][3].

Intracellular Metabolism and Activation Pathway

Once TMF enters the hepatocyte, it hijacks the host's enzymatic machinery for activation. The intracellular conversion is a highly regulated, multi-step process:

-

Enzymatic Hydrolysis: TMF is rapidly cleaved by hepatic Cathepsin A and Carboxylesterase 1 (CES1) to remove the amibufenamide masking group, yielding the intermediate tenofovir (TFV)[1][4].

-

Phosphorylation: Cellular kinases sequentially add two phosphate groups to TFV, converting it into the pharmacologically active anabolite, tenofovir diphosphate (TFV-DP)[4].

-

Viral Inhibition: TFV-DP acts as a competitive inhibitor and chain terminator for the Hepatitis B Virus (HBV) polymerase/reverse transcriptase[2].

Fig 1: Intracellular metabolic activation pathway of TMF within human hepatocytes.

Comparative Pharmacokinetic Profile

TMF demonstrates the highest bioavailability among the three clinical TFV prodrugs[3]. In preclinical models, the enhanced membrane penetration and efficient CES1/Cathepsin A cleavage result in massive intracellular accumulation of the active anabolite. Specifically, TMF produces 1.43-fold and 3.55-fold higher hepatic levels of TFV-DP compared to TAF and TDF, respectively[3][4].

Crucially, TMF achieves this profound antiviral efficacy (EC50 of 7.3 nM in vitro) without the lipid-raising effects commonly associated with TAF[2][5].

Table 1: Pharmacokinetic & Clinical Profile Comparison

| Parameter | Tenofovir Amibufenamide (TMF) | Tenofovir Alafenamide (TAF) | Tenofovir Disoproxil Fumarate (TDF) |

| Prodrug Class | Phosphoramidate (Methylated) | Phosphoramidate | Diester |

| Hepatic Bioavailability | Highest[3] | High | Low |

| Intracellular TFV-DP | ~3.55x (vs TDF) / ~1.43x (vs TAF)[4] | ~2.5x (vs TDF) | 1.0x (Baseline) |

| Systemic TFV Exposure | Very Low (-90% vs TDF)[2] | Very Low (-90% vs TDF)[2] | High |

| Impact on Lipids | Neutral (No significant elevation)[2] | Elevates LDL/Cholesterol[2] | Lowers Lipids[6] |

| Activating Enzymes | Cathepsin A, CES1[1] | Cathepsin A, CES1 | Plasma/Tissue Esterases |

Pleiotropic Effects: Rebalancing Hepatocellular Metabolism

Beyond direct viral suppression, TMF exhibits unique pleiotropic effects on host cell metabolism. HBV infection inherently hijacks and disrupts hepatic metabolic pathways to fuel viral replication. Pharmacokinetic studies indicate that TMF treatment (at 5 μM) actively corrects these HBV-induced metabolic disorders, restoring homeostasis in the tricarboxylic acid (TCA) cycle, glycolysis, pentose phosphate pathway, and lipid/phospholipid metabolism[5]. This metabolic rebalancing contributes to the rapid normalization of alanine aminotransferase (ALT) levels seen in clinical applications[2].

Experimental Methodology: Evaluating TMF Uptake in PHH

To accurately quantify the intracellular conversion of TMF to TFV-DP, researchers must utilize a self-validating extraction workflow. Nucleotide diphosphates are highly polar and extremely susceptible to rapid degradation by intracellular phosphatases during cell lysis. The following protocol is designed to arrest enzymatic activity instantly and recover polar metabolites efficiently.

Self-Validating Protocol for LC-MS/MS Quantification

1. Hepatocyte Equilibration: Seed cryopreserved Primary Human Hepatocytes (PHH) in collagen-coated 12-well plates at

-

Condition Weak Anion Exchange (WAX) SPE cartridges. Causality: Because TFV-DP is negatively charged, standard reversed-phase columns will not retain it; WAX is mandatory.

-

Load the cell lysate and wash with 2% formic acid in water to remove neutral/cationic interferences.

-

Elute the negatively charged TFV-DP using 5% ammonium hydroxide in methanol. 5. LC-MS/MS Analysis: Evaporate the eluate, reconstitute in mobile phase, and inject onto a porous graphitic carbon (PGC) column. Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Fig 2: Self-validating experimental workflow for quantifying intracellular TFV-DP.

Conclusion

(1R)-Tenofovir amibufenamide represents a precision-engineered advancement in nucleotide prodrug design. By optimizing lipophilicity and leveraging specific hepatic hydrolases, TMF achieves unparalleled intracellular concentrations of its active anabolite while sparing systemic circulation. For drug development professionals, understanding the intricate intracellular pharmacokinetics and employing rigorous, self-validating bioanalytical protocols is essential for advancing next-generation hepatic-targeted therapies.

References

1.[2] Tenofovir amibufenamide: A potential alternative for chronic hepatitis B treatment - PubMed / NIH. 2.[1] Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - Frontiers in Pharmacology. 3.[5] Tenofovir amibufenamide (HS-10234) | Antiviral Agent - MedChemExpress. 4.[4] Effect of Food on Tenofovir Amibufenamide Pharmacokinetics - Drug Design, Development and Therapy (Dove Medical Press). 5.[3] Full article: Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - Taylor & Francis. 6.[6] An Experimental Study on the Effect of Tenofovir Amibufenamide on Blood Lipid During Anti-HBV Treatment - ClinicalTrials.gov (NCT05398393).

Sources

- 1. Frontiers | Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]

- 2. Tenofovir amibufenamide: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. dovepress.com [dovepress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Technical Guide: Binding Affinity and Mechanistic Pharmacology of Tenofovir Amibufenamide Metabolites Targeting HBV Polymerase

The following technical guide details the binding affinity and mechanistic pharmacology of Tenofovir Amibufenamide (TMF) metabolites, specifically focusing on the active moiety Tenofovir Diphosphate (TFV-DP) and its interaction with the Hepatitis B Virus (HBV) polymerase.

Executive Summary

Tenofovir amibufenamide (TMF), also known as HS-10234, represents a novel phosphonamidate prodrug of tenofovir (TFV). While TMF itself is pharmacologically inert against the viral enzyme, its clinical efficacy is driven by its efficient intracellular conversion to the active metabolite, Tenofovir Diphosphate (TFV-DP) .

This guide analyzes the binding thermodynamics and kinetics of TFV-DP to the HBV polymerase (reverse transcriptase). Unlike earlier generation prodrugs (TDF), TMF utilizes a specific lipophilic modification (addition of a methyl group relative to Tenofovir Alafenamide, TAF) to enhance hepatocellular uptake.[1][2][3] Once activated, TFV-DP exhibits a high-affinity, competitive inhibitory mode of action (

Metabolic Activation & Structural Basis

To understand the binding event, one must first delineate the pathway that generates the binding species. TMF is designed to bypass plasma stability issues and maximize hepatic loading.

The Activation Pathway

TMF enters hepatocytes via passive diffusion and hepatic uptake transporters. It is hydrolyzed by intracellular esterases (primarily Carboxylesterase 1 [CES1] and Cathepsin A [CatA] ) to release Tenofovir (TFV). TFV is subsequently phosphorylated by cellular kinases (adenylate kinase) to TFV-monophosphate (TFV-MP) and finally to the active TFV-DP.

Visualization of Metabolic Activation

The following diagram illustrates the conversion of TMF to the active polymerase binder, TFV-DP.

Figure 1: Metabolic activation pathway of Tenofovir Amibufenamide to its active binding moiety, TFV-DP.[4]

Binding Affinity and Kinetics

The "binding affinity" of TMF in literature often refers to the potency of the prodrug (

Quantitative Binding Parameters

The active metabolite TFV-DP is a structural analogue of deoxyadenosine triphosphate (dATP). It competes directly with dATP for the active site of the HBV reverse transcriptase.

| Parameter | Value | Context |

| Active Ligand | Tenofovir Diphosphate (TFV-DP) | The species that physically binds to the enzyme.[5][6][7] |

| Target | HBV Polymerase (Reverse Transcriptase domain) | Specifically the YMDD active site motif.[8][9][10] |

| Inhibition Constant ( | Indicates high affinity binding. | |

| Natural Substrate ( | TFV-DP binds more tightly than the natural substrate (dATP).[6] | |

| Prodrug Potency ( | TMF is more potent than TAF ( |

Mechanism of Binding & Inhibition

-

Competitive Inhibition: TFV-DP binds to the polymerase active site with a

lower than the -

Chain Termination: TFV-DP lacks the 3'-hydroxyl group present in natural nucleotides. Once incorporated into the nascent viral DNA chain, it prevents the formation of the next phosphodiester bond.[11]

-

"False" Substrate: The HBV polymerase recognizes the acyclic linker of TFV as a valid scaffold, allowing incorporation, but the missing 3'-OH acts as a molecular "dead end."

Structural Docking Insights

Molecular docking studies reveal that TFV-DP occupies the nucleotide-binding pocket adjacent to the YMDD motif.

-

Interaction Energy: High negative binding free energy (approx. -11.54 kcal/mol) stabilizes the complex.

-

Stereoselectivity: The (R)-enantiomer of Tenofovir (present in TMF) binds significantly better than the (S)-enantiomer, aligning perfectly with the chiral requirements of the polymerase active site.

Experimental Protocols for Affinity Assessment

To validate binding affinity and prodrug efficacy, the following experimental workflows are standard in the field.

Protocol A: Enzymatic Inhibition Assay (Determination of )

Objective: Measure the intrinsic binding affinity of TFV-DP to HBV Polymerase. Note: This assay uses TFV-DP, not TMF, as TMF is inactive in cell-free systems.

-

Enzyme Preparation: Express and purify recombinant HBV Polymerase (truncated forms often used for solubility) from E. coli or baculovirus systems.

-

Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.5),

, and an RNA template/DNA primer complex. -

Substrate Competition:

-

Add radiolabeled

at varying concentrations (0.1 to 5x -

Add TFV-DP at graded concentrations (0, 0.01, 0.1, 1.0, 10

).

-

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Termination: Stop reaction with EDTA/TCA.

-

Quantification: Measure incorporated radioactivity via scintillation counting.

-

Analysis: Plot Lineweaver-Burk or Dixon plots to determine

.-

Validation Check: The

should remain constant while

-

Protocol B: Intracellular Metabolite Quantification (LC-MS/MS)

Objective: Confirm that TMF administration leads to sufficient TFV-DP levels to exceed the

-

Cell Culture: Seed HepG2.2.15 (HBV-producing) cells.

-

Treatment: Treat cells with TMF (10 nM - 1

) for 24 hours. -

Extraction:

-

Separation: Use Anion Exchange Chromatography or Ion-Pairing HPLC to separate highly polar TFV-DP from TFV and TFV-MP.

-

Detection: Tandem Mass Spectrometry (MS/MS) monitoring specific transitions (e.g., m/z 446

176 for TFV-DP). -

Normalization: Normalize TFV-DP concentration to cell count or total protein.

Comparative Efficacy: TMF vs. TAF vs. TDF

While the binding affinity (

| Feature | TDF (First Gen) | TAF (Second Gen) | TMF (Third Gen) |

| Plasma Stability | Low (Rapid hydrolysis) | High | Very High |

| Hepatic Uptake | Passive | OATP-mediated | Enhanced Lipophilicity + OATP |

| Intracellular TFV-DP | Baseline | High | Highest (approx. 1.4-fold > TAF) |

| Systemic TFV Exposure | High (Renal toxicity risk) | Low | Lowest (Improved safety) |

Mechanism of TMF Superiority: TMF possesses an additional methyl group on the pro-moiety compared to TAF. This subtle structural modification increases lipophilicity, facilitating faster passive diffusion across the hepatocyte membrane alongside active transport, resulting in a higher "payload" of TFV-DP available to bind HBV polymerase.

References

-

Zhang, H., et al. (2021). "Tenofovir Amibufenamide (HS-10234), a Novel Phosphonamidate Prodrug of Tenofovir, Exhibits Potent Antiviral Activity and Improved Safety in Chronic Hepatitis B Patients." Antimicrobial Agents and Chemotherapy.[3][6]

-

Murakami, E., et al. (2015). "Mechanism of Activation of Tenofovir Alafenamide in Human Hepatocytes." Molecular Pharmacology.

-

Ray, A. S., et al. (2006). "Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus." Antimicrobial Agents and Chemotherapy.[3][6]

-

Liu, Y., et al. (2020). "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection." Alimentary Pharmacology & Therapeutics.

-

Tu, G., et al. (2022). "Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models." Frontiers in Pharmacology.

Sources

- 1. Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]

- 3. Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on Pharmacokinetic Interactions Between HS-10234 and Emtricitabine in Healthy Subjects: An Open-Label, Two-Sequence, Self-Controlled Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus | PLOS One [journals.plos.org]

- 9. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus | PLOS One [journals.plos.org]

- 11. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]

Intracellular Kinetics and Half-Life of Tenofovir Diphosphate (TFV-DP) Derived from HS-10234

A Technical Whitepaper on the Pharmacodynamics and Analytical Methodologies of Tenofovir Amibufenamide (TMF)

Executive Summary

The development of nucleotide reverse transcriptase inhibitors (NRTIs) has been defined by the pursuit of maximizing intracellular active metabolite concentrations while minimizing systemic off-target exposure. HS-10234, generically known as tenofovir amibufenamide (TMF), represents a significant structural evolution from its predecessors, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).

By incorporating an additional methyl group into the phosphonamidate prodrug structure, HS-10234 achieves superior lipophilicity and cell membrane penetration[1]. This structural modification fundamentally alters its pharmacokinetic profile, allowing a higher fraction of the intact prodrug to passively diffuse into target cells—primarily hepatocytes and peripheral blood mononuclear cells (PBMCs)—where it is converted into the pharmacologically active anabolite, tenofovir diphosphate (TFV-DP)[2]. This whitepaper explores the mechanistic basis of HS-10234's intracellular metabolism, the extended half-life of its active diphosphate, and the rigorous analytical protocols required to quantify these intracellular kinetics.

Mechanistic Basis of Intracellular Accumulation

The therapeutic superiority of HS-10234 is rooted in its highly targeted intracellular activation pathway. Systemic stability ensures the prodrug remains intact in the plasma, mitigating the nephrotoxicity and bone mineral density depletion classically associated with high plasma tenofovir (TFV) levels seen in TDF administration[3].

Cellular Entry and Hydrolysis

Upon reaching the target cell, the enhanced lipid solubility of HS-10234 facilitates rapid passive diffusion across the lipid bilayer. Once in the cytosol, the prodrug is subjected to enzymatic hydrolysis. Unlike TDF, which is rapidly degraded in plasma, HS-10234 is highly stable systemically and relies on intracellular enzymes—specifically Cathepsin A (CatA) and Carboxylesterase 1 (CES1) —for activation[1]. These enzymes cleave the masking groups, releasing the highly polar, membrane-impermeable TFV.

The Phosphorylation Cascade

Intracellular TFV is subsequently phosphorylated by host cellular kinases. Adenylate kinase converts TFV to tenofovir monophosphate (TFV-MP), and nucleoside diphosphate kinase further phosphorylates it to the active tenofovir diphosphate (TFV-DP)[4]. Because TFV-DP is highly polar, it is effectively "trapped" within the cell. The rate-limiting step of its elimination is the slow enzymatic dephosphorylation back to TFV, which dictates its exceptionally long intracellular half-life.

Intracellular metabolic activation pathway of HS-10234 to the active TFV-DP.

Pharmacokinetics and Intracellular Half-Life Dynamics

The clinical efficacy of NRTIs is directly proportional to the sustained intracellular concentration of their active diphosphates. HS-10234 demonstrates a profound ability to load target cells with TFV-DP.

Comparative TFV-DP Exposure

Preclinical and clinical data demonstrate that HS-10234 produces significantly more active metabolite in hepatic cells compared to its predecessors. In in vivo models, HS-10234 provided 3.55-fold higher hepatic exposure of TFV-DP than TDF, and 1.43-fold higher than TAF[2]. In human PBMCs, subjects taking HS-10234 exhibited a 2- to 11-fold increase in active TFV-DP concentrations compared to those in the TDF cohort[3].

Intracellular Half-Life (t½)

The intracellular half-life of TFV-DP is remarkably prolonged. While the plasma half-life of the HS-10234 prodrug is relatively short (facilitating rapid clearance of systemic off-target drug), the intracellular TFV-DP half-life is estimated at ~95 hours in primary human hepatocytes and can extend up to 150 hours in PBMCs [4]. This slow decay kinetics allows for robust, continuous suppression of viral replication even at trough plasma concentrations, validating the once-daily dosing regimen of HS-10234.

Quantitative Data Summary

| Pharmacokinetic Parameter | TDF (Tenofovir Disoproxil) | TAF (Tenofovir Alafenamide) | HS-10234 (Tenofovir Amibufenamide) |

| Prodrug Plasma Stability | Low (Rapid systemic degradation) | High | Highest (Prolonged t½ via methyl group) |

| Hepatic TFV-DP Exposure | Baseline (1x) | 2.48-fold vs TDF | 3.55-fold vs TDF (1.43-fold vs TAF) |

| PBMC TFV-DP Levels | Baseline | ~5 to 7-fold vs TDF | 2 to 11-fold vs TDF |

| Intracellular TFV-DP t½ | ~95h (Hepatocytes) / ~150h (PBMCs) | ~95h (Hepatocytes) / ~150h (PBMCs) | ~95h (Hepatocytes) / ~150h (PBMCs) |

Experimental Protocol: Quantifying Intracellular TFV-DP Half-Life

To accurately measure the intracellular half-life of TFV-DP, researchers must employ highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system : it utilizes rapid cold quenching to prevent artificial enzymatic degradation of the metabolite and incorporates stable isotope-labeled internal standards to correct for matrix effects.

Step-by-Step Methodology

Step 1: Cell Culture and Dosing

-

Seed primary human hepatocytes or isolate PBMCs and culture in appropriate media (e.g., Williams' E medium for hepatocytes; RPMI 1640 for PBMCs).

-

Dose the cells with 10 μM of HS-10234 and incubate for 24 hours to achieve steady-state intracellular accumulation of TFV-DP.

Step 2: Washout Phase (Initiating the Decay Curve)

-

Aspirate the drug-containing media.

-

Wash the cells three times with warm, drug-free Phosphate-Buffered Saline (PBS) to remove all extracellular HS-10234.

-

Causality Note: The washout phase is critical to establish true intracellular decay kinetics. Removing extracellular drug isolates the dephosphorylation rate of the active metabolite without the confounding variable of continuous prodrug influx.

Step 3: Time-Course Sampling and Cold Quenching

-

At designated time points (e.g., 0, 12, 24, 48, 72, 96, and 120 hours post-washout), rapidly aspirate the media.

-

Immediately add 70% cold methanol (-20°C) containing a stable isotope-labeled internal standard (e.g.,

-TFV-DP). -

Causality Note: Cold methanol instantly denatures endogenous phosphatases. Failure to rapidly quench the sample will result in ex vivo dephosphorylation, artificially truncating the measured half-life.

Step 4: Extraction and LC-MS/MS Analysis

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex for 5 minutes.

-

Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in the mobile phase and inject into the LC-MS/MS system equipped with an anion-exchange or ion-pairing chromatography column to retain the highly polar diphosphate.

Step 5: Pharmacokinetic Modeling

-

Plot the natural log of TFV-DP concentration against time.

-

Calculate the elimination rate constant (

) from the slope of the terminal decay phase. -

Determine the half-life using the formula:

.

Self-validating LC-MS/MS workflow for determining intracellular TFV-DP half-life.

Clinical and Therapeutic Implications

The pharmacokinetic architecture of HS-10234 directly translates to its clinical profile. Because the intracellular half-life of TFV-DP is exceptionally long (~95 to 150 hours), the active virological block persists long after the plasma prodrug has been cleared.

This dynamic provides two massive clinical advantages:

-

High Antiviral Potency at Lower Doses: HS-10234 achieves non-inferior viral suppression to TDF at less than one-tenth of the dose (e.g., 10-25 mg of HS-10234 vs. 300 mg of TDF)[3].

-

Enhanced Safety Profile: By keeping plasma TFV levels extremely low (approximately 4.5- to 25-fold reduction compared to TDF), HS-10234 bypasses the systemic accumulation that leads to proximal renal tubulopathy and osteomalacia[3].

References

-

Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - nih.gov -[Link]

-

Randomised clinical trial: safety, efficacy and pharmacokinetics of HS‐10234 versus tenofovir for the treatment of chronic hepatitis B infection - researchgate.net -[Link]

-

Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - frontiersin.org -[Link]

-

Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - researchgate.net -[Link]

Sources

The Genetic Barrier to Resistance for (1R)-Tenofovir Amibufenamide (TMF): Mechanistic Insights and Clinical Validation

Executive Summary

The development of nucleos(t)ide analogues (NAs) has revolutionized the management of chronic hepatitis B (CHB). However, the long-term efficacy of antiviral therapy is frequently challenged by the emergence of viral resistance. (1R)-Tenofovir amibufenamide (TMF, HS-10234) represents a next-generation phosphoramidate prodrug of tenofovir (TFV)[1]. Engineered via advanced ProTide technology, TMF demonstrates profound antiviral potency with an optimized safety profile[2]. For researchers and drug development professionals, understanding the genetic barrier to resistance of TMF is critical for positioning it within the long-term CHB therapeutic landscape. This whitepaper deconstructs the structural pharmacology, mechanistic resistance barrier, and the self-validating experimental protocols used to profile TMF's resistance landscape.

Molecular Pharmacology & Structural Rationale

To understand TMF’s resistance profile, one must first analyze its structural divergence from its predecessors, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

TMF is characterized by the addition of a specific methyl group on the amidate moiety compared to TAF[2][3]. This structural modification is not arbitrary; it introduces critical steric hindrance that shields the prodrug from premature hydrolysis by plasma hydrolases[4].

-

Causality of the Methyl Group: By resisting degradation in the peripheral blood, TMF maintains high plasma stability, preventing systemic exposure to free TFV (the primary driver of nephrotoxicity and bone mineral density loss)[3].

-

Intracellular Activation: The enhanced lipophilicity facilitates rapid passive diffusion across the hepatocyte membrane. Once inside, TMF is selectively hydrolyzed by hepatic Cathepsin A (CatA) and Carboxylesterase 1 (CES1) into TFV, which is subsequently phosphorylated by cellular kinases into the active metabolite, tenofovir diphosphate (TFV-DP)[2][4].

TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP). Upon incorporation into the nascent viral DNA by HBV polymerase (reverse transcriptase), it causes obligate chain termination due to the lack of a 3'-hydroxyl group.

Intracellular activation cascade of TMF to its active metabolite, TFV-DP.

The Genetic Barrier to Resistance: Mechanistic Basis

The "genetic barrier to resistance" is defined as the number and specific type of genetic mutations required for a virus to evade a drug's inhibitory effect without suffering a lethal loss of replication fitness. TMF, like TDF and TAF, possesses an exceptionally high genetic barrier[5][6].

Why is TMF's Barrier So High?

-

Acyclic Flexibility: Unlike rigid nucleoside analogues (e.g., Lamivudine, Entecavir) that clash sterically with mutated polymerase residues (such as the classic rtM204V/I mutation), TFV is an acyclic nucleotide analogue. The flexible acyclic linker allows TFV-DP to adjust its conformation within the mutated active site, maintaining binding affinity even when the pocket architecture shifts.

-

Viral Fitness Cost: TFV-DP is a remarkably close structural mimic of dATP. The HBV polymerase active site is highly conserved because it must efficiently bind natural dNTPs to survive. Any theoretical mutation severe enough to completely exclude TFV-DP from the binding pocket simultaneously cripples the enzyme's ability to bind dATP. The resulting mutant virus is replication-defective, meaning it cannot propagate to clinically significant levels.

Comparative Resistance Landscape

To contextualize TMF's efficacy, we must evaluate it against the historical spectrum of HBV NAs. While Entecavir (ETV) is a high-barrier drug, it still exhibits a ~1.2% resistance rate over 5 years in treatment-naïve patients[3][7], which scales exponentially if the patient has prior Lamivudine exposure. Conversely, TMF has demonstrated a 0% resistance rate in extensive clinical trials[1].

Table 1: Comparative Resistance Profiles of Anti-HBV Nucleos(t)ide Analogues

| Drug | Class | Genetic Barrier | 5-Year Resistance Rate (Naïve) | Key Resistance Mutations |

| Lamivudine (LAM) | Nucleoside | Low | ~70% | rtM204V/I, rtL180M |

| Adefovir (ADV) | Nucleotide | Low-Moderate | ~29% | rtA181V/T, rtN236T |

| Entecavir (ETV) | Nucleoside | High | ~1.2% | rtI169T, rtT184G, rtS202I, rtM250V |

| Tenofovir Disoproxil Fumarate (TDF) | Nucleotide | High | 0% | None confirmed clinically |

| Tenofovir Alafenamide (TAF) | Nucleotide | High | 0% | None confirmed clinically |

| Tenofovir Amibufenamide (TMF) | Nucleotide | High | 0% (at 96 weeks) | None confirmed clinically |

In Vitro Resistance Selection & Profiling Protocol

To rigorously validate the genetic barrier of a novel agent like TMF, virologists employ a self-validating in vitro selection system. Sequencing alone only identifies correlation; true scientific integrity demands that we prove causality between a genotype and a resistant phenotype.

Step-by-Step Methodology

Step 1: Cell Line Preparation & Baseline Profiling

-

Model: Utilize HepG2.2.15 cells. Rationale: These cells contain stably integrated dimers of the HBV genome, allowing for continuous, stable secretion of infectious virions without the variability of de novo infection models.

-

Action: Determine the baseline half-maximal effective concentration (EC50) of TMF against wild-type HBV using quantitative real-time PCR (qPCR) of secreted HBV DNA. TMF typically exhibits a lower EC50 than TDF and TAF in this model due to optimized cellular uptake[5][8].

Step 2: Serial Passaging under Selective Pressure

-

Action: Culture HepG2.2.15 cells in the presence of TMF, starting at 0.5× EC50.

-

Escalation: Every 2-4 weeks, as the cells reach confluence and viral replication stabilizes, double the drug concentration. Continue this process for a minimum of 24 to 48 weeks.

-

Monitoring: Continuously monitor supernatant HBV DNA. A "virological breakthrough" is defined as a >1 log10 increase in HBV DNA despite escalating drug pressure.

Step 3: Genotypic Analysis (Deep Sequencing)

-

Action: If breakthrough occurs, extract viral DNA from the supernatant. Perform Next-Generation Sequencing (NGS) specifically targeting the reverse transcriptase (RT) domain of the HBV polymerase gene to identify emergent single nucleotide polymorphisms (SNPs).

Step 4: Phenotypic Validation (The Causality Loop)

-

Action: To prove the identified mutation causes resistance, perform site-directed mutagenesis to engineer the specific SNP (e.g., a hypothetical rtA181T) into a wild-type HBV replicon plasmid.

-

Validation: Transfect the mutant replicon into naïve Huh7 cells. Measure the new EC50 of TMF against this mutant. A >5-fold shift in EC50 confirms phenotypic resistance, closing the self-validating loop.

Self-validating in vitro workflow for HBV resistance selection and profiling.

Clinical Resistance Profile & Cross-Resistance

The theoretical high genetic barrier of TMF has been robustly validated in human trials. In large-scale, randomized Phase III clinical trials spanning 48 and 96 weeks, TMF demonstrated non-inferior virological suppression compared to TDF, but with significantly improved renal and bone safety metrics[1][3][9].

Crucially, deep sequencing of patients experiencing transient viremia or virological blips during the 96-week TMF treatment period revealed zero emergent resistance mutations associated with the drug[1]. In isolated cases where classic mutations (such as rtV173L, rtL180M, and rtM204V) were detected, they were confirmed to be pre-existing baseline mutations (typically from prior Lamivudine or Entecavir exposure). TMF maintained potent efficacy against these mutant strains, demonstrating a robust cross-resistance profile capable of salvaging patients who have failed prior nucleoside therapies[1].

Conclusion

(1R)-Tenofovir amibufenamide (TMF) represents a triumph of rational drug design. By leveraging ProTide technology and introducing a targeted methyl group, TMF achieves superior intracellular pharmacokinetics while maintaining the impenetrable genetic barrier characteristic of acyclic nucleotide analogues. Its ability to suppress viral replication without selecting for resistant variants over extended clinical durations solidifies its position as a premier first-line therapeutic for chronic hepatitis B.

References

1.[5] Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study. Baishideng Publishing Group. Available at: [Link] 2.[6] Hepatitis B virus induced cirrhosis and hepatocarcinoma: pathogenesis and therapeutics. Exploration of Targeted Anti-tumor Therapy. Available at: [Link] 3.[1] 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients. National Institutes of Health (PMC). Available at:[Link] 4.[9] 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients (PDF Source). Journal of Clinical and Translational Hepatology. Available at: [Link] 5.[7] SERUM TNF-a AND BIOMARKERS LEVELS AFTER TENOFOVIR THERAPY IN PATIENTS WITH SERUM HBEAG-POSITIVE CHRONIC HEPATITIS B. CEON/CEES. Available at:[Link] 6.[2] Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study. Frontiers in Pharmacology. Available at:[Link] 7.[3] Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study. Xia & He Publishing. Available at: [Link] 8.[4] Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects. Taylor & Francis. Available at: [Link]

Sources

- 1. 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]

- 3. Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study [xiahepublishing.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis B virus induced cirrhosis and hepatocarcinoma: pathogenesis and therapeutics [explorationpub.com]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 8. wjgnet.com [wjgnet.com]

- 9. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

Methodological & Application

Synthesis and purification protocols for (1R)-Tenofovir amibufenamide

Application Note: Synthesis and Purification Protocols for (1R)-Tenofovir Amibufenamide (HS-10234)

Executive Summary

(1R)-Tenofovir amibufenamide (TMF, HS-10234) is a novel phosphonamidate prodrug of tenofovir (TFV), structurally related to tenofovir alafenamide (TAF). TMF is distinguished by the substitution of the alanine moiety in TAF with 2-amino-2-methylpropanoic acid (alpha-aminoisobutyric acid) .[1] This structural modification—the introduction of a gem-dimethyl group alpha to the amide—enhances plasma stability and lipophilicity, potentially offering a superior safety profile for bone and renal parameters compared to TDF and TAF.

This guide details the synthesis, isolation, and purification of the active (1R)-diastereomer of Tenofovir amibufenamide. The protocol emphasizes the stereoselective isolation of the phosphorus-chiral center via fumarate salt crystallization, a critical quality attribute for clinical efficacy.[1]

Chemical Identity & Structural Logic

-

Chemical Name: Isopropyl 2-{[(S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphinoyl]amino}-2-methylpropanoate[1]

-

CAS Number: 1571076-26-0 (mixture), 1571076-15-7 (Active (1R)-isomer)[1]

-

Key Structural Feature: The "Amibufenamide" moiety consists of Phenol + Isopropyl 2-amino-2-methylpropionate .[1]

-

Mechanism of Action: TMF is a ProTide.[1][2][3][4][5] It passively diffuses into hepatocytes, where it is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to release the active Tenofovir diphosphate.

Comparison of Prodrug Moieties:

| Feature | Tenofovir Alafenamide (TAF) | Tenofovir Amibufenamide (TMF) |

|---|---|---|

| Amino Acid | L-Alanine | 2-Amino-2-methylpropanoic acid (AIB) |

| Ester | Isopropyl | Isopropyl |

| Alpha-Carbon | Monomethyl (-CH(CH₃)-) | Gem-dimethyl (-C(CH₃)₂-) |

| Stability | High | Enhanced (Steric hindrance of gem-dimethyl) |[1][6]

Retrosynthetic Strategy & Workflow

The synthesis utilizes a convergent "P-Cl activation" strategy.[1] The chiral phosphorus center is formed during the coupling of the Tenofovir backbone with the chlorophosphoramidate intermediate. Since the coupling is not 100% stereoselective, the protocol relies on diastereomeric resolution via salt formation (Fumaric acid) to isolate the active (1R)-isomer.

Caption: Retrosynthetic pathway for (1R)-Tenofovir amibufenamide showing the convergent assembly of the phosphonamidate followed by diastereomeric resolution.

Detailed Experimental Protocols

Phase A: Preparation of Isopropyl 2-amino-2-methylpropionate Hydrochloride

Rationale: The specific amino ester (AIB-isopropyl ester) is not as common as L-alanine isopropyl ester.[1] It must be synthesized or sourced with high purity.

-

Reagents: 2-Amino-2-methylpropanoic acid (AIB), Thionyl chloride (SOCl₂), Isopropanol (IPA).[1]

-

Procedure:

-

Suspend AIB (1.0 eq) in anhydrous Isopropanol (10 vol).

-

Cool to 0–5°C. Dropwise add Thionyl chloride (1.2 eq) maintaining temp <10°C (Exothermic!).

-

Reflux the mixture for 4–6 hours until clear (monitored by TLC/GC).

-

Concentrate under vacuum to remove excess SOCl₂ and IPA.[1]

-

Workup: Triturate the residue with Methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt.[1]

-

Yield: White solid, >90% yield.[1] Store in a desiccator.

-

Phase B: Synthesis of Crude Tenofovir Amibufenamide

Rationale: This step constructs the P-N and P-O bonds.[1] We employ a "one-pot, two-step" modification of the standard ProTide synthesis to minimize unstable intermediate handling.

Materials:

-

Tenofovir (PMPA): 10.0 g (34.8 mmol)

-

Phenyl dichlorophosphate: 11.0 g (52.2 mmol, 1.5 eq)

-

Isopropyl 2-amino-2-methylpropionate HCl: 9.5 g (52.2 mmol, 1.5 eq)[1]

-

Triethylamine (TEA): 14.5 mL (104.4 mmol, 3.0 eq)

-

N-Methylimidazole (NMI): Catalyst (0.5 eq)[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) anhydrous.[1]

Protocol:

-

Activation (Formation of Chloridate):

-

In a dry reactor under N₂, dissolve Phenyl dichlorophosphate (1.5 eq) in DCM (100 mL).

-

Cool to -20°C.

-

Add Isopropyl 2-amino-2-methylpropionate HCl (1.5 eq).

-

Dropwise add TEA (3.0 eq) over 30 mins. Critical: Keep temp <-10°C to prevent side reactions.

-

Stir at -10°C for 1 hour. This forms the Phenyl (isopropyl 2-amino-2-methylpropionate) phosphorochloridate intermediate in situ.[1]

-

-

Coupling:

-

Workup:

Phase C: Purification and Diastereomeric Resolution (The "1R" Isolation)

Rationale: The crude mixture contains both Sp and Rp isomers. The biological activity is often driven by one specific isomer.[1] Similar to TAF, the Fumarate salt is used to selectively crystallize the desired diastereomer.

Protocol:

-

Salt Formation:

-

Dissolve the Crude oil (approx 15 g) in Isopropanol (IPA) or Acetonitrile (75 mL, 5 vol).

-

Heat to 50°C.

-

Add Fumaric Acid (1.0 eq, approx 4.0 g). Stir until dissolved.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature (1°C/min).

-

Seeding: If available, add seed crystals of (1R)-Tenofovir amibufenamide fumarate at 40°C.[1]

-

Stir at 20°C for 4 hours, then cool to 0–5°C for 2 hours.

-

-

Filtration:

-

Recrystallization (Critical for >98% de):

-

If chiral HPLC shows diastereomeric excess (de) < 95%, recrystallize from Methanol/Acetonitrile (1:5).[1]

-

Dissolve salt in min. Methanol at 60°C, add Acetonitrile, cool to crystallize.

-

-

Drying:

Process Control & Logic Diagram

The following diagram illustrates the purification logic, highlighting the critical control points (CCPs) for stereochemistry.

Caption: Purification workflow emphasizing the diastereomeric resolution via fumarate salt crystallization.

Analytical Quality Control

To ensure the integrity of the "1R" designation, the following methods must be validated.

| Parameter | Method | Acceptance Criteria |

| Identification | ¹H-NMR (DMSO-d₆), ³¹P-NMR | Matches Reference Standard (Gem-dimethyl signals at ~1.4 ppm) |

| Assay (HPLC) | C18 Column, Gradient ACN/Buffer | 98.0% - 102.0% w/w |

| Chiral Purity | Chiralpak AD-H or IA, Isocratic Hexane/IPA | ≥ 98.0% diastereomeric excess (de) |

| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |

| Water Content | Karl Fischer | ≤ 1.0% (unless hydrate form) |

Key NMR Signature (Distinguishing TMF from TAF):

-

TAF: Shows a doublet for the alanine methyl group (-CH-CH₃ ).[1]

-

TMF: Shows a singlet (or two close singlets if diastereotopic) for the gem-dimethyl groups (-C(CH₃ )₂-) of the amibufenamide moiety.[1]

References

-

Hansoh Pharmaceutical Group. (2014).[1] Phosphoramidate derivatives of tenofovir, preparation method and medical use thereof.[2] WO2014032481A1.[1] Link

-

Zhang, H., et al. (2021).[1][5][7] Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection.[1] Alimentary Pharmacology & Therapeutics.[1] Link

-

Liu, Y., et al. (2021).[1][5][7] Tenofovir amibufenamide (HS-10234) for the treatment of chronic hepatitis B: A review.[1][2] Expert Opinion on Investigational Drugs.[1] Link

-

MedChemExpress. (2024).[1][8] Tenofovir amibufenamide Datasheet.[1]Link

-

PubChem. (2024).[1] Tenofovir amibufenamide fumarate.[1][9]Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative efficacy and safety of tenofovir amibufenamide vs tenofovir alafenamide in the initial 48-week treatment of high viral load chronic hepatitis B: A single-centre retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Note: Cytotoxicity and Mitochondrial Safety Profiling of Tenofovir Amibufenamide (TMF) in HepG2 Models

Topic: In vitro cytotoxicity assays of Tenofovir Amibufenamide (HS-10234) in HepG2 cells Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Toxicologists, and Virologists

Abstract & Strategic Rationale

Tenofovir Amibufenamide (TMF/HS-10234) represents a significant evolution in nucleotide reverse transcriptase inhibitor (NtRTI) prodrug design. Unlike Tenofovir Disoproxil Fumarate (TDF), which degrades rapidly in plasma, TMF utilizes a phosphonamidate ProTide technology—similar to Tenofovir Alafenamide (TAF)—to achieve high plasma stability and targeted intracellular activation within hepatocytes.

Why HepG2? Standard cytotoxicity screens (e.g., in HeLa or CHO cells) are insufficient for TMF profiling. TMF activation is strictly dependent on Carboxylesterase 1 (CES1) and Cathepsin A (CatA) . HepG2 cells retain significant expression of these hepatic enzymes, making them the obligatory in vitro model to assess the "true" intracellular toxicity of the active metabolite, tenofovir diphosphate (TFV-DP).

This guide details a biphasic safety assessment protocol:

-

Acute Cytotoxicity (CC50 Determination): Using WST-8 (CCK-8) for high-sensitivity metabolic readout.

-

Mitochondrial Integrity (Chronic Exposure): A 14-day qPCR workflow to detect NtRTI-induced mtDNA depletion, a critical safety parameter for polymerase inhibitors.

Mechanism of Action & Assay Logic

Understanding the intracellular journey of TMF is prerequisite to designing the assay. TMF is lipophilic, allowing passive diffusion, but its conversion to the toxicologically relevant species (TFV-DP) is enzymatic.

Figure 1: Intracellular Activation Pathway

The following diagram illustrates the critical enzymatic steps required to activate TMF. Note the specific role of CatA/CES1, which dictates the choice of HepG2 cells.

Caption: TMF activation relies on hepatic enzymes (CatA/CES1) to release TFV, which is phosphorylated to TFV-DP. TFV-DP can inhibit both HBV polymerase (efficacy) and mtDNA Polymerase γ (toxicity).

Protocol A: Acute Cytotoxicity (CC50 Determination)

Objective: Determine the concentration of TMF that reduces HepG2 cell viability by 50% (CC50) after 72 hours. Methodology: Cell Counting Kit-8 (CCK-8/WST-8). Why CCK-8 over MTT? MTT requires solubilization of formazan crystals, which introduces variability and is toxic to mitochondria during the assay. WST-8 is water-soluble, non-toxic, and allows for continuous monitoring if needed.

Materials

-

Cell Line: HepG2 (ATCC HB-8065).

-

Compound: Tenofovir Amibufenamide (HS-10234), purity >98%.

-

Vehicle: DMSO (Final concentration < 0.5%).

-

Reagent: CCK-8 (Dojindo or equivalent).

-

Control: Puromycin or Staurosporine (Positive Control for death).

Step-by-Step Workflow

-

Cell Seeding (Day 0):

-

Harvest HepG2 cells using TrypLE (gentler than Trypsin).

-

Seed 5,000 cells/well in a 96-well flat-bottom plate in 100 µL DMEM + 10% FBS.

-

Critical Step: Fill outer edge wells with sterile PBS to prevent "edge effect" evaporation, which distorts data in long incubations.

-

Incubate 24h at 37°C, 5% CO₂ to allow attachment.

-

-

Compound Preparation (Day 1):

-

Prepare a 100 mM TMF stock in DMSO.

-

Perform 1:3 serial dilutions in culture medium to generate 8 concentrations (e.g., 100 µM down to 0.04 µM).

-

Quality Check: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells, including the "0 µM" vehicle control.

-

-

Treatment (Day 1):

-

Aspirate old media carefully.

-

Add 100 µL of drug-containing media to triplicate wells.

-

Incubate for 72 hours . (Note: 72h is preferred over 24/48h for NtRTI prodrugs to allow sufficient intracellular accumulation of TFV-DP).

-

-

Readout (Day 4):

-

Add 10 µL of CCK-8 reagent directly to each well.

-

Incubate for 1–4 hours at 37°C until orange color develops.

-

Measure Absorbance at 450 nm (Reference 650 nm).

-

-

Data Analysis:

-

Calculate % Viability:

. -

Fit curve using Non-linear regression (Log(inhibitor) vs. response) to determine CC50.

-

Protocol B: Mitochondrial Toxicity (mtDNA Depletion)[1]

Objective: Assessment of delayed toxicity caused by inhibition of mitochondrial DNA polymerase gamma (Pol γ). Rationale: NtRTIs can deplete mtDNA without causing immediate cell death. A standard 3-day cytotoxicity assay will miss this signal. A 14-day "chronic" exposure is the industry standard (FDA/EMA guidance).

Workflow Diagram

Caption: The 14-day workflow ensures detection of slow mtDNA depletion kinetics. Cells are passaged to maintain log-phase growth while under constant drug pressure.

Detailed Procedure

-

Dosing Strategy:

-

Select TMF concentrations based on the CC50 from Protocol A.

-

Use: 0 µM (Vehicle),

, and -

Positive Control: 2',3'-dideoxycytidine (ddC) at 1 µM (known potent mitochondrial toxin).

-

-

Long-Term Culture (14 Days):

-

Seed HepG2 in 6-well plates.

-

Refresh media containing fresh drug every 3 days.

-

Split cells when confluence reaches 80% (usually every 3-4 days) to prevent overgrowth, maintaining the same drug concentration in the new passage.

-

-

qPCR Quantification:

-

Extract total DNA (genomic + mitochondrial) using a silica-column kit (e.g., DNeasy).

-

Primers:

-

Mitochondrial Target:COXII (Cytochrome c oxidase subunit II) or ND1 .

-

Nuclear Reference:GAPDH or ASB (Beta-actin).

-

-

Run qPCR using SYBR Green or TaqMan.

-

-

Calculation:

-

Calculate Relative mtDNA content (

). - .

-

Normalize to Vehicle Control (set to 100%).

-

Expected Data & Interpretation

The following table summarizes the expected safety profile of TMF compared to legacy prodrugs, based on current literature and structural properties.

| Parameter | Tenofovir DF (TDF) | Tenofovir Alafenamide (TAF) | Tenofovir Amibufenamide (TMF) | Interpretation |

| HepG2 CC50 | > 300 µM | > 100 µM | > 100 µM | TMF shows low acute cytotoxicity in HepG2, comparable to TAF. |

| mtDNA Depletion | Negligible | Negligible | Negligible | Unlike ddI or ddC, Tenofovir-based prodrugs generally spare Pol γ. |

| Plasma Stability | Low ( | High ( | High | TMF is stable extracellularly; toxicity is driven by intracellular activation. |

| Renal Cell Toxicity | Moderate | Low | Very Low | TMF's high hepatic targeting reduces off-target renal exposure. |

Critical Decision Points:

-

SI (Selectivity Index): Calculated as

. For TMF, the EC50 in HepG2.2.15 (HBV-producing) is ~7.3 nM.[1] An ideal candidate should have an SI > 10,000. -

mtDNA Threshold: A reduction of mtDNA >50% compared to vehicle indicates significant mitochondrial toxicity.

References

-

Zhang, H., et al. (2021). "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection."[1] Alimentary Pharmacology & Therapeutics.

-

Liu, Z., et al. (2021). "Tenofovir amibufenamide (HS-10234) versus tenofovir disoproxil fumarate for patients with chronic hepatitis B." Alimentary Pharmacology & Therapeutics.[1]

-

Birkus, G., et al. (2002). "Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy.

-

Murakami, E., et al. (2015). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." (Reference for ProTide activation mechanisms in HepG2). Journal of Biological Chemistry.

-

ATCC. "HepG2 Cell Culture Protocol." American Type Culture Collection.

Sources

Application Note: Precision Bioanalysis of (1R)-Tenofovir Amibufenamide (HS-10234) in Biological Matrices

This Application Note is structured as a high-level technical guide for bioanalytical scientists. It synthesizes specific methodology from clinical trials (HS-10234) with best practices for phosphonamidate prodrug handling.

Introduction & Bioanalytical Strategy

(1R)-Tenofovir amibufenamide (TMF), also known as HS-10234, is a novel phosphoramidate prodrug of tenofovir (TFV) developed for the treatment of Chronic Hepatitis B (CHB). Structurally similar to Tenofovir Alafenamide (TAF), TMF contains a specific modification (an additional methyl group on the amidate moiety) designed to enhance lipophilicity and plasma stability while maximizing hepatocellular uptake.

The Bioanalytical Challenge: Prodrug Stability

The primary challenge in extracting TMF is preventing ex vivo hydrolysis. Like other nucleotide prodrugs, TMF is susceptible to degradation by plasma esterases (e.g., Cathepsin A, CES1) and non-enzymatic chemical hydrolysis.

Critical Failure Mode: If TMF degrades during sample collection or extraction, it converts to the parent drug (TFV). This results in:

-

Underestimation of TMF (Prodrug).

-

Overestimation of TFV (Parent).

-

Invalidated pharmacokinetic (PK) profiles.

This protocol utilizes a Cold-Chain Protein Precipitation (PPT) method with strict pH control to freeze the metabolic state of the sample immediately upon collection.

Pre-Analytical Sample Handling (Critical Control Points)

The integrity of the assay begins at the bedside. Standard EDTA tubes are sufficient, but temperature and pH are the governing variables.

| Parameter | Specification | Rationale |

| Anticoagulant | K2-EDTA | Inhibits metal-dependent esterases better than heparin. |

| Temperature | 4°C (Ice Bath) | Mandatory. All processing must occur on wet ice to inhibit enzymatic activity. |

| Separation | 1500 x g, 10 min, 4°C | Separation must occur within 60 mins of draw. |

| Stabilization | Acidification (Optional but Recommended) | For long-term storage, adding 20 µL of 5% Formic Acid per mL of plasma can stabilize the phosphoramidate bond. |

Protocol: Plasma Extraction via Protein Precipitation

This method is validated for high-throughput clinical analysis. It avoids Solid Phase Extraction (SPE) to minimize processing time and potential on-column hydrolysis.

Reagents

-

Precipitation Solvent: 100% Acetonitrile (LC-MS Grade) containing Internal Standard (IS).

-

Internal Standard: Tenofovir amibufenamide-d7 (TMF-d7) or Tenofovir-d6 (TFV-d6).

-

Diluent: Water:Methanol (90:10 v/v).

Step-by-Step Workflow

-

Thawing: Thaw plasma samples on wet ice. Do not use a water bath.

-

Aliquot: Transfer 50 µL of plasma into a 96-well plate (polypropylene).

-

Precipitation (The "Crash"):

-

Add 200 µL of chilled Acetonitrile (containing IS @ 20 ng/mL).

-

Note: The high organic ratio (4:1) ensures complete protein removal and denatures esterases immediately.

-

-

Agitation: Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 4,000 rpm (approx. 2200 x g) for 15 minutes at 4°C .

-

Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate.

-

Dilution: Add 100 µL of Diluent (Water:MeOH).

-

Reasoning: Injecting pure acetonitrile causes peak broadening on aqueous columns. Dilution matches the mobile phase.

-

-

Injection: Inject 2-5 µL onto the LC-MS/MS.

LC-MS/MS Method Conditions

Chromatographic Separation

TMF is relatively hydrophobic, whereas its metabolite TFV is polar. A gradient is required to retain TFV while eluting TMF efficiently.

-

Column: Waters XBridge C18 or Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 2% | Load/Retain Polar TFV |

| 0.50 | 2% | Isocratic Hold |

| 2.50 | 95% | Linear Ramp (Elute TMF) |

| 3.00 | 95% | Wash |

| 3.10 | 2% | Re-equilibration |

| 4.00 | 2% | End of Run |

Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.[2]

-

Source Temp: 500°C.

-

Transitions (Example - Tune for specifics):

-

TMF (HS-10234): m/z ~491.2

m/z 176.1 (Adenine base) or 360.0. -

TFV (Parent): m/z 288.1

m/z 176.1. -

IS (TMF-d7): m/z ~498.2

m/z 176.1.

-

Logic & Visualization

Workflow Diagram

The following diagram illustrates the critical path for TMF extraction, highlighting the "Danger Zones" where hydrolysis risk is highest.

Caption: Critical path for HS-10234 extraction. Red zone indicates highest risk of prodrug hydrolysis.

Stability Logic: Why This Works

The extraction logic relies on competing reaction kinetics. We must denature the enzyme before it interacts with the substrate.

Caption: Kinetic competition between enzymatic hydrolysis (artifact) and solvent denaturation (recovery).

Method Validation & Troubleshooting

Self-Validating Quality Control

To ensure the method is working, include a "Stability QC" in every run:

-

Preparation: Spike TMF into whole blood at 37°C and process immediately vs. process after 30 mins.

-

Acceptance: If the 30-min sample shows >15% conversion to TFV compared to T0, the clinical collection method is failing.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High TFV Background | In-source fragmentation | Lower the desolvation temperature or declustering potential. TMF is fragile. |

| TMF Signal Loss | Esterase activity | Ensure plasma was never thawed at room temperature. Check freezer logs. |

| Peak Tailing | Column overload | Increase the dilution factor in Step 7. The final solvent must be <30% organic. |

References

-

Liu, Y., et al. (2020). Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection.[3] Alimentary Pharmacology & Therapeutics, 53(2), 243–252.[4] Link

-

Zhang, J., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication... Frontiers in Pharmacology, 13. Link

-

Li, Y., et al. (2021). Study on Pharmacokinetic Interactions Between HS-10234 and Emtricitabine in Healthy Subjects. Advances in Therapy, 38, 1604–1616. Link

-

Cui, Y., et al. (2023). Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide.[5] Clinical Pharmacology in Drug Development. Link

Sources

- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]

- 5. Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Dosage Regimen Design for HS-10234 (Tenofovir Amibufenamide)

Executive Summary & Mechanistic Rationale

HS-10234 (Tenofovir Amibufenamide, TMF) represents a third-generation nucleotide reverse transcriptase inhibitor (NRTI) designed to overcome the nephrotoxicity and bone density reduction associated with Tenofovir Disoproxil Fumarate (TDF).

The core objective of the dosage regimen design for HS-10234 is to maximize the Intracellular Accumulation Ratio (IAR) of the active metabolite (Tenofovir Diphosphate, TFV-DP) within hepatocytes while minimizing the circulating plasma concentration of parent Tenofovir (TFV).

Structural Advantage and Metabolic Pathway

Unlike TDF, which is rapidly hydrolyzed in plasma, HS-10234 utilizes a phosphonamidate prodrug moiety (ProTide technology) similar to Tenofovir Alafenamide (TAF) but with a structural modification (additional methyl group) that enhances lipophilicity and cell membrane penetration.

Key Design Hypothesis:

-

Plasma Stability: High stability in plasma prevents premature hydrolysis to TFV (the driver of renal toxicity).

-

Hepatic Targeting: Efficient uptake by OATP1B1/1B3 transporters and passive diffusion, followed by intracellular hydrolysis by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

Figure 1: Metabolic activation pathway of HS-10234. Note the preferential intracellular conversion compared to plasma hydrolysis.

Preclinical to Clinical Translation (The Bridge)

To design the First-in-Human (FIH) dosage, we utilize allometric scaling combined with molar equivalency analysis against TDF and TAF.

Comparative Pharmacokinetics (Preclinical & Early Clinical)

The dosage selection of 25 mg for HS-10234 is derived from the need to match the antiviral potency of TDF (300 mg) and TAF (25 mg) while proving superior safety.

| Parameter | TDF (300 mg) | TAF (25 mg) | HS-10234 (25 mg) | Design Implication |

| Prodrug Stability | Low ( | High ( | High | Allows lower total dose. |

| Plasma TFV Exposure | High (Reference) | ~90% lower than TDF | ~95% lower than TDF | Reduced renal load.[1] |

| PBMC TFV-DP | Reference | 4-7x higher than TDF | 2-11x higher than TDF | Enhanced potency.[2][3] |

| Renal Clearance | Active Tubular Secretion | Minimal | Minimal | Safety marker. |

Data synthesized from Zhang et al. (2021) and comparative PK studies.

Protocol A: PK/PD Modeling & Simulation

Purpose: To define the structural model used to predict the optimal dose before Phase 2b trials. This protocol establishes the computational framework.

Compartmental Model Structure

We employ a Target-Mediated Drug Disposition (TMDD) model modified for intracellular activation.

Model Components:

-

Central Compartment (Prodrug): Represents HS-10234 in plasma.[4]

-

Peripheral Compartment: Tissue distribution of prodrug.

-

Intracellular Compartment (Effect Site): Represents the hepatocyte.

-

Metabolite Compartment (TFV): Represents systemic TFV formed via hydrolysis or efflux.

Simulation Workflow

Software: Phoenix WinNonlin / NONMEM.

Step 1: Input Parameters (Priors)

-

Clearance (

): Derived from Phase 1 SAD data. -

Volume of Distribution (

): Scaled from animal data. -

Absorption Rate (

): Estimated from

Step 2: Covariate Analysis

-

eGFR: Include renal function as a covariate on TFV clearance (not HS-10234 clearance).

-

Body Weight: Allometric scaling exponent of 0.75 for CL and 1.0 for V.

Step 3: Monte Carlo Simulation Simulate 1000 virtual patients at doses: 10 mg, 25 mg, 40 mg, 100 mg.

-

Target:

(TFV-DP) > -

Constraint: Plasma TFV AUC < 3000 ng·h/mL (Safety threshold derived from TDF historical data).

Protocol B: Adaptive Dose-Finding (Phase 1/2)

Purpose: To empirically validate the modeled dose in humans using a Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) strategy.

Study Design Logic

The trial is designed to identify the Minimum Effective Dose (MED) that achieves maximal viral suppression without hitting toxicity thresholds.

-

Cohort A (10 mg): Low dose to test linearity.

-

Cohort B (25 mg): Predicted therapeutic dose (Molar equivalent to TAF).

-

Cohort C (40 mg): Supratherapeutic dose to define safety margins.

Decision Tree for Dose Escalation

The following logic governs the progression from SAD to MAD and dose selection.

Figure 2: Adaptive decision logic for HS-10234 dose selection. MTD: Maximum Tolerated Dose.

Experimental Procedure (MAD Phase)

-

Enrollment: HBeAg-positive and negative CHB patients (n=12 per cohort).[2][3]

-

Dosing: Oral administration QD for 28 days.

-

Sampling Points:

Bioanalytical Workflow (LC-MS/MS)

Trustworthiness: Accurate differentiation between the prodrug (HS-10234) and the metabolite (TFV) is critical to validate the safety hypothesis.

Methodology:

-

Instrumentation: AB Sciex Triple Quad 6500+ coupled with Agilent 1290 Infinity II LC.

-

Sample Prep: Protein precipitation (PPT) with acetonitrile containing stable isotope-labeled internal standards (TFV-d6).

-

Chromatography:

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm).

-

Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

-

Detection: Positive electrospray ionization (ESI+).

-

HS-10234 Transition: Monitoring parent ion to specific fragment (distinct from TAF).

-

TFV Transition: m/z 288.1

176.1.

-

-

Validation Criteria:

-

Linearity:

. -

Accuracy/Precision:

(CV). -

Critical Step: Immediate stabilization of plasma samples with citric acid to prevent ex-vivo hydrolysis of HS-10234 to TFV, which would artificially inflate toxicity readings.

-

Safety Monitoring Protocol

Because the dosage design relies on the premise of "low systemic exposure," validation of renal safety is the primary stopping rule.

Biomarkers of Interest:

-

Serum Creatinine (sCr) & eGFR: Standard filtration markers.

-

Beta-2 Microglobulin (

-MG): Urine marker for proximal tubule dysfunction. -